Cinnarizine N4-Oxide Dihydrochloride

Pharmaceutical quality control Impurity reference standard Analytical method validation

Cinnarizine N4-Oxide Dihydrochloride (CAS 2734084-16-1) is the N-oxide derivative and dihydrochloride salt of the piperazine-based antihistamine and calcium channel blocker cinnarizine. It is classified primarily as a specified impurity and oxidative degradation product of cinnarizine drug substance.

Molecular Formula C26H30Cl2N2O
Molecular Weight 457.4 g/mol
Cat. No. B13428653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnarizine N4-Oxide Dihydrochloride
Molecular FormulaC26H30Cl2N2O
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CC=CC4=CC=CC=C4)[O-].Cl.Cl
InChIInChI=1S/C26H28N2O.2ClH/c29-28(20-10-13-23-11-4-1-5-12-23)21-18-27(19-22-28)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;
InChIKeyCOXUXJDOVRLMEU-JFXLULTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnarizine N4-Oxide Dihydrochloride: Procurement-Grade Impurity Reference Standard for Pharmaceutical Analysis


Cinnarizine N4-Oxide Dihydrochloride (CAS 2734084-16-1) is the N-oxide derivative and dihydrochloride salt of the piperazine-based antihistamine and calcium channel blocker cinnarizine. It is classified primarily as a specified impurity and oxidative degradation product of cinnarizine drug substance [1]. The compound is supplied as a characterized reference standard for use in pharmaceutical quality control, forced degradation studies, stability-indicating method validation, and ANDA/DMF regulatory submissions . Its molecular identity is confirmed via a multi-modal analytical panel comprising HPLC, ¹H-NMR, mass spectrometry, and infrared spectroscopy .

Why Generic Cinnarizine Impurity Standards Cannot Substitute for Cinnarizine N4-Oxide Dihydrochloride in Stability-Indicating Methods


Cinnarizine N4-Oxide Dihydrochloride is not interchangeable with other cinnarizine-related impurities or the parent drug because it bears a distinct N-oxide functional group that fundamentally alters its chromatographic retention, mass spectrometric fragmentation, and safety profile. Unlike the five European Pharmacopoeia (EP)-specified impurities A–E—which arise from synthetic side reactions or desalkylation pathways—the N4-oxide is formed exclusively under oxidative stress conditions [1]. In silico toxicity profiling ranks Impurity A (1-(diphenylmethyl)piperazine) as the most toxic cinnarizine impurity, establishing a regulatory imperative to quantify and control each impurity individually rather than relying on a single surrogate standard [2]. Using a non-oxidized impurity or parent cinnarizine as a calibrant for N-oxide quantification introduces systematic inaccuracies in peak identification, recovery, and limit of detection, thereby compromising ICH-compliant method validation.

Quantitative Differentiation Evidence for Cinnarizine N4-Oxide Dihydrochloride Versus Closest Analogs and In-Class Alternatives


Purity and Multi-Modal Characterization Advantage Over Unspecified Impurity Standards

Cinnarizine N4-Oxide Dihydrochloride is supplied at a certified purity of ≥99% with content assignment, supported by a multi-modal analytical characterization panel comprising HPLC, ¹H-NMR, mass spectrometry, and infrared spectroscopy . In contrast, many generic cinnarizine impurity standards are provided at lower purities (e.g., 95–97%) and may be characterized solely by HPLC, without orthogonal spectroscopic confirmation of identity . This quantitative advantage in purity and characterization comprehensiveness ensures that the reference standard behaves predictably as a calibrant, minimizing systematic bias in impurity quantification during stability-indicating method validation.

Pharmaceutical quality control Impurity reference standard Analytical method validation

Differential In Silico Toxicity Profile Relative to EP Impurity A (1-(Diphenylmethyl)piperazine)

Among the five EP-specified cinnarizine impurities (A–E), in silico toxicity profiling identified Impurity A [1-(diphenylmethyl)piperazine, DPP] as the most toxic, exhibiting carcinogenic and hepatotoxic structural alerts [1]. The N4-oxide derivative was not included in this five-impurity panel, and its N-oxide functional group is associated with reduced pharmacological activity and lower membrane permeability compared to the desalkylated amine Impurity A [2]. This differentiation is critical for pharmaceutical manufacturers performing impurity safety qualification under ICH M7 guidelines, where the acceptable intake of each impurity must be justified individually based on its structural class and toxicological potential.

Genotoxic impurity assessment In silico toxicology Regulatory safety evaluation

Oxidative Degradation Specificity Versus Hydrolytic and Thermal Degradation Products

Forced degradation studies demonstrate that cinnarizine is labile exclusively under oxidative conditions, forming two distinct degradation products (DP-1 and DP-2), while remaining stable to acidic, alkaline hydrolytic, photolytic, and thermal stress [1]. Cinnarizine N4-Oxide Dihydrochloride, as a characterized N-oxide reference standard, serves as a specific marker for oxidative degradation pathway tracking. By contrast, degradation products such as cinnamyl piperazine and benzhydrol are formed under different stress conditions (e.g., acidic hydrolysis) and are therefore unsuitable as oxidative-stress-specific indicators in stability-indicating methods [2].

Forced degradation Stability-indicating assay Oxidative stress testing

Chromatographic and Mass Spectrometric Differentiation from Flunarizine N-Oxide

Cinnarizine N4-Oxide Dihydrochloride is structurally and analytically distinct from the N-oxide of its closest clinical analog, flunarizine. Flunarizine contains a bis(4-fluorophenyl)methyl substituent in place of the diphenylmethyl group of cinnarizine, resulting in a mass difference of +36 Da (two fluorine atoms) that is readily resolved by high-resolution mass spectrometry [1]. In human liver microsomes, cinnarizine and flunarizine exhibit divergent CYP-mediated metabolism: CYP2D6 predominantly catalyzes ring-hydroxylation of the cinnamyl phenyl ring in both compounds, whereas CYP2B6 specifically mediates diphenylmethyl group hydroxylation unique to cinnarizine [2]. This metabolic divergence implies that the N-oxide derivatives of each parent compound are formed via distinct enzymatic or chemical oxidative pathways, requiring compound-specific reference standards for accurate quantification.

Structural analog differentiation LC-MS selectivity CYP metabolism

Exclusive CAS Registry and Vendor Traceability Versus Unregistered or Poorly Characterized N-Oxide Preparations

Cinnarizine N4-Oxide Dihydrochloride is assigned a unique CAS Registry Number (2734084-16-1) and is supplied under the Mikromol brand (a division of LGC), a recognized provider of pharmaceutical impurity reference standards . This provides regulatory-grade identity assurance and batch-to-batch traceability. By contrast, alternative in-house synthesized N-oxide preparations or non-certified commercial offerings may lack a unique CAS number, full spectroscopic characterization, and content assignment, introducing identity uncertainty and raising questions during regulatory review (e.g., FDA deficiency letters regarding reference standard qualification) .

Chemical identity assurance Regulatory submission support Reference standard traceability

Optimal Procurement and Application Scenarios for Cinnarizine N4-Oxide Dihydrochloride Based on Quantitative Evidence


ICH-Compliant Stability-Indicating Method Validation for Cinnarizine Drug Substance

Cinnarizine N4-Oxide Dihydrochloride is the appropriate reference standard when developing and validating stability-indicating HPLC or UHPLC methods for cinnarizine active pharmaceutical ingredient (API) per ICH Q2(R1). Because cinnarizine is labile exclusively to oxidative stress [1], the N4-oxide serves as a pathway-specific degradation marker that cannot be replaced by hydrolytic degradation products (cinnamyl piperazine, benzhydrol). Its ≥99% certified purity and multi-modal characterization (HPLC, ¹H-NMR, MS, IR) ensure accurate system suitability, linearity, and accuracy determinations during method validation .

Genotoxic Impurity Risk Assessment and Limit Setting in ANDA/DMF Submissions

When conducting impurity safety qualification for a cinnarizine ANDA or DMF, the N4-oxide must be assessed separately from EP Impurity A (DPP), which in silico data rank as the most toxic cinnarizine impurity [1]. The N-oxide functional group confers different toxicological potential than the primary amine of DPP, necessitating impurity-specific acceptable intake calculations under ICH M7. Procuring the certified N4-oxide reference standard supports quantitative structure-activity relationship (QSAR) modeling and analytical quantification required for the impurity safety section of the regulatory dossier .

Forced Degradation Pathway Elucidation and Mass Balance Determination

In oxidative forced degradation studies of cinnarizine API or finished product, Cinnarizine N4-Oxide Dihydrochloride provides a characterized marker for identifying and quantifying N-oxide degradants formed under peroxide, peroxymonosulphate, or peracid stress conditions [1]. Its unique CAS number (2734084-16-1) and vendor-certified CoA ensure traceable mass balance calculations, which are critical for demonstrating that the stability-indicating method accounts for all major degradation products formed during stress testing .

Differentiation of Cinnarizine from Flunarizine in Combinatorial or Comparative Metabolism Studies

In in vitro metabolism studies comparing cinnarizine and its clinical analog flunarizine, the N4-oxide reference standard enables unambiguous identification of cinnarizine-specific oxidative metabolites via LC-HRMS/MS. The +36 Da mass difference between cinnarizine N4-oxide (MW ~457 Da) and flunarizine N-oxide (MW ~493 Da) provides baseline mass resolution, while differential CYP2B6 involvement (unique to cinnarizine diphenylmethyl hydroxylation) further distinguishes the metabolic fate of the two compounds [1]. This ensures that pharmacokinetic or drug-drug interaction conclusions are not confounded by cross-compound interference .

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